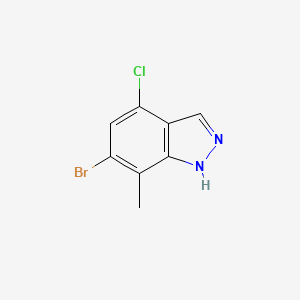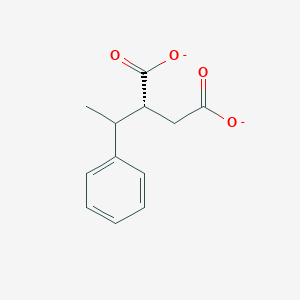
(2R)-2-(1-Phenylethyl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1-Phenylethyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a butanedioate group attached to a phenylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Phenylethyl)butanedioate typically involves the esterification of (2R)-2-(1-Phenylethyl)butanedioic acid with an appropriate alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino esters, thioesters.
科学研究应用
(2R)-2-(1-Phenylethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-(1-Phenylethyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active phenylethyl moiety. This moiety can then interact with various biological pathways, influencing cellular processes.
相似化合物的比较
- (2S)-2-(1-Phenylethyl)butanedioate
- (2R)-2-(1-Phenylethyl)propanoate
- (2R)-2-(1-Phenylethyl)hexanedioate
Comparison:
(2S)-2-(1-Phenylethyl)butanedioate: The stereochemistry differs, which can affect the compound’s reactivity and biological activity.
(2R)-2-(1-Phenylethyl)propanoate: The shorter carbon chain in the propanoate may result in different physical and chemical properties.
(2R)-2-(1-Phenylethyl)hexanedioate: The longer carbon chain in the hexanedioate can influence its solubility and interaction with biological targets.
(2R)-2-(1-Phenylethyl)butanedioate stands out due to its specific stereochemistry and the balance between its hydrophobic phenylethyl group and hydrophilic butanedioate group, making it unique in its class.
属性
分子式 |
C12H12O4-2 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
(2R)-2-(1-phenylethyl)butanedioate |
InChI |
InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/p-2/t8?,10-/m1/s1 |
InChI 键 |
FDXVETHETURZLC-LHIURRSHSA-L |
手性 SMILES |
CC(C1=CC=CC=C1)[C@@H](CC(=O)[O-])C(=O)[O-] |
规范 SMILES |
CC(C1=CC=CC=C1)C(CC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
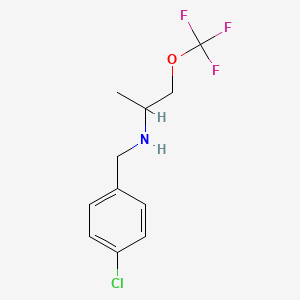

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
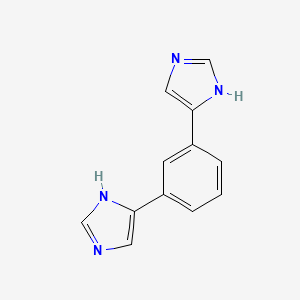

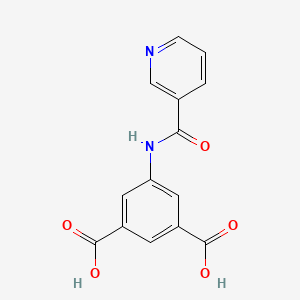
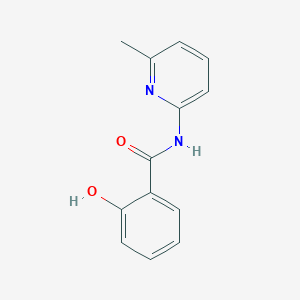
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
